molecular formula C10H16N4O4 B2498072 6-Amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1511744-91-4

6-Amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2498072
CAS No.: 1511744-91-4
M. Wt: 256.262
InChI Key: LUZPUYHNJDQWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine-dione derivative featuring a morpholine ring substituted with a hydroxymethyl group at position 5 and a methyl group at position 1 of the pyrimidine core.

Properties

IUPAC Name

6-amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c1-13-8(11)7(9(16)12-10(13)17)14-2-3-18-6(4-14)5-15/h6,15H,2-5,11H2,1H3,(H,12,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZPUYHNJDQWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=O)N2CCOC(C2)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 1511744-91-4) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

  • Molecular Formula : C₁₀H₁₆N₄O₄
  • Molecular Weight : 256.26 g/mol
  • Structure : The compound features a tetrahydropyrimidine core with an amino group and a morpholine substituent which may influence its biological interactions.

The biological activity of this compound has been linked to several mechanisms:

  • G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction and cellular responses. GPCRs are involved in various physiological processes including neurotransmission and immune response modulation .
  • Calcium Ion Regulation : It is suggested that the compound could influence intracellular calcium levels through the action of inositol trisphosphate pathways, potentially affecting muscle contraction and neurotransmitter release .
  • Anti-inflammatory Properties : Preliminary studies indicate that derivatives of tetrahydropyrimidines can exhibit anti-inflammatory effects by modulating cytokine production in macrophages, suggesting a potential application in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
GPCR InteractionModulation of receptor activity
Calcium RegulationElevation of intracellular calcium levels
Anti-inflammatoryReduction in pro-inflammatory cytokines

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of similar tetrahydropyrimidine derivatives on RAW 264.7 macrophage cells. Results showed that these compounds significantly reduced the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α when stimulated with lipopolysaccharides (LPS). This suggests that the compound may have therapeutic potential in managing chronic inflammatory conditions .

Study 2: GPCR Modulation

Research focusing on the modulation of GPCRs highlighted that compounds similar to this compound can enhance or inhibit receptor signaling pathways. This modulation affects various physiological responses including pain perception and immune responses .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing morpholine and pyrimidine moieties exhibit notable antitumor activities. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cells. For example, a study reported that specific derivatives displayed comparable efficacy to standard chemotherapy agents like cisplatin .

Antimicrobial Properties

The presence of the morpholine ring in the structure contributes to enhanced antimicrobial activities. Compounds derived from this structure have shown efficacy against a range of bacterial strains, making them candidates for further development as antimicrobial agents .

Other Pharmacological Effects

In addition to antitumor and antimicrobial activities, derivatives of this compound have been investigated for their potential as anti-inflammatory, analgesic, and anticonvulsant agents. The diverse biological activities suggest that this compound could play a role in treating various conditions beyond cancer .

Study 1: Antitumor Evaluation

A series of morpholine-based heterocycles were synthesized and evaluated for their antitumor activity against human cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxic effects, with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial properties of synthesized derivatives of 6-amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in infectious disease treatment .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Modifications

The compound shares a 1,2,3,4-tetrahydropyrimidine-2,4-dione core with several analogs (Table 1). Key structural variations include:

  • Position 1 Substituents : A methyl group in the target compound vs. propyl (CAS 730976-53-1; ) or benzyl groups (). Larger alkyl chains (e.g., propyl) may enhance lipophilicity but reduce metabolic stability compared to methyl .
  • Position 5 Substituents: The hydroxymethyl-morpholine group distinguishes it from: CAS 730976-53-1: A [2-(morpholin-4-yl)ethyl]amino group, introducing a flexible ethyl linker . CAS 500696-68-4: Direct morpholin-4-yl attachment without a linker, reducing steric bulk .

Molecular Properties

Compound (CAS) Molecular Formula Molecular Weight Key Substituents
Target Compound Not explicitly given ~280–300* 1-methyl; 5-[2-(hydroxymethyl)morpholin-4-yl]
730976-53-1 C₁₃H₂₃N₅O₃ 297.35 1-propyl; 5-[2-(morpholin-4-yl)ethyl]amino
500696-68-4 C₁₁H₁₈N₄O₃ 254.29 1-propyl; 5-morpholin-4-yl
339199-71-2 C₁₂H₁₈N₄O₄ 282.30 1,3-dimethyl; 5-(2-morpholinoacetyl)

*Estimated based on analogs.

Antioxidant Potential

Biginelli-type pyrimidines with thioxo or furan substituents (e.g., compound 3c in ) exhibit radical scavenging activity (IC₅₀ = 0.6 mg/mL). While the target compound lacks a thioxo group, its hydroxymethyl-morpholine substituent may contribute to hydrogen bonding, enhancing antioxidant capacity .

Kinase Inhibition and Drug Development

Morpholine-containing thieno[3,2-d]pyrimidines () are reported in kinase inhibitor patents. The target compound’s morpholine group could similarly interact with ATP-binding pockets, though its hydroxymethyl moiety might reduce cell permeability compared to ethyl or acetyl linkers .

Metabolic and Pharmacokinetic Considerations

  • Hydroxymethyl Group : May improve aqueous solubility but increase susceptibility to glucuronidation compared to methyl or propyl analogs .
  • Methyl vs. Propyl at Position 1 : Smaller substituents (methyl) typically enhance metabolic stability but may reduce tissue penetration .

Q & A

Basic: What synthetic protocols are commonly used to prepare this compound, and what intermediates are involved?

The synthesis typically involves modular assembly of the tetrahydropyrimidine-dione core with functionalized morpholine moieties. Key steps include:

  • Morpholine integration : Reacting 2-(hydroxymethyl)morpholine with activated pyrimidine precursors under nucleophilic substitution conditions (e.g., using K2_2CO3_3 in DMF at 60–80°C) .
  • Core formation : Cyclocondensation of urea derivatives with β-keto esters or amidines to form the tetrahydropyrimidine-dione scaffold .
  • Intermediates : Guanidine nitrate and 1-(4-morpholinophenyl)ethanone are critical intermediates for coupling reactions .
    Optimization : Solvents like dichloromethane or DMSO improve solubility, while temperature control (e.g., reflux at 110°C) minimizes byproducts .

Basic: What analytical techniques are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are mandatory to verify substituent positions and stereochemistry. For example, the hydroxymethyl group on morpholine shows distinct δ 3.5–4.0 ppm shifts in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, with ESI+ mode detecting [M+H]+^+ ions .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Contradictions often arise from tautomerism or residual solvents. Strategies include:

  • Variable Temperature NMR : Resolves dynamic tautomerism by analyzing shifts at 25°C vs. 60°C .
  • 2D-COSY and HSQC : Assign overlapping signals (e.g., morpholine methylene protons) .
  • Elemental Analysis : Cross-validates purity when MS/NMR data conflict due to hydrate formation .

Advanced: What reaction conditions optimize yield while avoiding decomposition of sensitive intermediates?

  • Low-Temperature Steps : For hydroxymethylmorpholine coupling, maintain ≤40°C to prevent β-elimination .
  • Inert Atmosphere : Use N2_2/Ar during cyclocondensation to inhibit oxidation of the tetrahydropyrimidine core .
  • Catalytic Acids : p-TsOH (5 mol%) accelerates ring closure while minimizing side reactions .

Advanced: How do structural modifications (e.g., morpholine substitution) impact bioactivity?

  • Morpholine Ring Flexibility : Replacing hydroxymethyl with rigid groups (e.g., thiomorpholine) reduces kinase inhibition potency due to steric hindrance .
  • Amino Group Positioning : 6-Amino vs. 4-amino substitution alters hydrogen-bonding interactions with target enzymes, as shown in docking studies .
  • Methyl Group at N1 : Enhances metabolic stability by blocking cytochrome P450 oxidation .

Basic: What are common synthetic byproducts, and how are they mitigated?

  • Dimerization : Occurs during cyclocondensation; suppress via dilute reaction conditions (0.1 M) .
  • Oxidation Products : Use antioxidants like BHT (butylated hydroxytoluene) in polar aprotic solvents .
  • Column Chromatography : Silica gel with EtOAc/hexane (3:7) effectively separates hydroxymethylmorpholine adducts from unreacted precursors .

Advanced: What mechanistic insights guide the design of analogs with improved solubility?

  • Hydroxymethyl as a Solubilizing Group : Increases logP by ~0.5 units compared to unsubstituted morpholine, as per QSAR models .
  • Salt Formation : Hydrochloride salts (e.g., using HCl/EtOAc) improve aqueous solubility for in vitro assays .
  • PEGylation : Introducing polyethylene glycol spacers at the morpholine oxygen enhances bioavailability in pharmacokinetic studies .

Basic: What computational tools are used to predict the compound’s reactivity and stability?

  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate hydrolytic stability of the tetrahydropyrimidine ring in physiological pH .
  • Cheminformatics Platforms : Tools like Schrödinger Suite model ADMET properties to prioritize synthetic targets .

Advanced: How are contradictions in biological activity data across studies addressed?

  • Dose-Response Reproducibility : Validate IC50_{50} values using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
  • Metabolite Interference : Use LC-MS/MS to identify active metabolites that may skew activity readings .
  • Cell Line Authentication : Ensure consistency in kinase inhibition studies by STR profiling of cell lines .

Advanced: What strategies enable stereochemical control during synthesis?

  • Chiral Auxiliaries : Employ (R)- or (S)-BINOL to induce enantioselectivity in morpholine ring formation .
  • Asymmetric Catalysis : Ru-phosphine complexes (e.g., BINAP) yield >90% ee in hydrogenation steps .
  • Crystallization-Induced Diastereomer Resolution : Separate racemic mixtures using chiral carboxylic acids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.